N-Cinnamylpiperidine, (Z)-
Description
N-Cinnamylpiperidine is a piperidine derivative featuring a cinnamyl (3-phenylprop-2-en-1-yl) substituent. Its (Z)-isomer denotes the cis configuration of the double bond within the cinnamyl group. The compound is synthesized via iron-catalyzed reductive amination of cinnamaldehyde with ω-amino fatty acids, achieving a 73% isolated yield under optimized conditions . This method leverages the reactivity of α,β-unsaturated aldehydes, enabling efficient coupling with secondary amines like piperidine. While the stereochemistry of the cinnamyl group (E vs.
Structurally, N-cinnamylpiperidine combines the rigid, aromatic cinnamyl moiety with the flexible piperidine ring, conferring unique physicochemical properties.
Properties
CAS No. |
5844-54-2 |
|---|---|
Molecular Formula |
C14H19N |
Molecular Weight |
201.31 g/mol |
IUPAC Name |
1-[(Z)-3-phenylprop-2-enyl]piperidine |
InChI |
InChI=1S/C14H19N/c1-3-8-14(9-4-1)10-7-13-15-11-5-2-6-12-15/h1,3-4,7-10H,2,5-6,11-13H2/b10-7- |
InChI Key |
ZJNARIDKWBUMOZ-YFHOEESVSA-N |
Isomeric SMILES |
C1CCN(CC1)C/C=C\C2=CC=CC=C2 |
Canonical SMILES |
C1CCN(CC1)CC=CC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-Cinnamylpiperidine, (Z)- involves the reaction of piperidine with cinnamyl chloride under basic conditions. The reaction typically takes place in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
N-Cinnamylpiperidine, (Z)- undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, toluene, and ethanol, as well as catalysts such as palladium on carbon for hydrogenation reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-Cinnamylpiperidine, (Z)- has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-Cinnamylpiperidine, (Z)- involves its interaction with molecular targets such as neurotransmitter receptors and ion channels . It can modulate the activity of these targets by binding to specific sites, leading to changes in cellular signaling pathways and physiological responses . The exact molecular pathways involved depend on the specific biological context and the concentration of the compound.
Comparison with Similar Compounds
Key Findings :
- Aldehydes vs. Ketones: Aldehydes (e.g., 10-undecenal, cinnamaldehyde) generally outperform ketones (e.g., acetophenone) in yield, likely due to higher carbonyl electrophilicity .
- Substrate Structure : Linear aldehydes (e.g., 10-undecenal) achieve near-quantitative yields (96%), while conjugated α,β-unsaturated aldehydes (e.g., cinnamaldehyde) yield moderately (73%). This disparity may arise from steric or electronic effects imparted by the conjugated double bond.
Functional Group Tolerance
The reaction demonstrates selectivity for carbonyl groups over isolated alkenes. For example, 10-undecenal retains its terminal C=C bond post-reaction, indicating robust tolerance for remote unsaturation . In contrast, conjugated systems (e.g., cinnamaldehyde) may partially hinder reactivity due to resonance stabilization of the carbonyl group.
Structural and Property Differences
- Hydrophobicity : N-10-Undecenylpiperidine’s long alkyl chain enhances hydrophobicity compared to the aromatic cinnamyl group in N-cinnamylpiperidine.
- Steric Effects : The bulky cinnamyl group in N-cinnamylpiperidine may limit its utility in sterically constrained applications, whereas linear analogs (e.g., N-10-undecenylpiperidine) offer greater conformational flexibility.
Q & A
Q. Basic Research Focus
- Spectroscopic validation :
- Chromatography : HPLC or GC-MS with chiral columns resolves enantiomeric impurities.
- Computational validation : Match experimental IR/NMR with density functional theory (DFT)-calculated spectra .
What mechanistic insights explain the stereoselectivity in (Z)-N-Cinnamylpiperidine synthesis?
Advanced Research Focus
The iron-catalyzed reductive amination mechanism involves:
Imine formation : Cinnamaldehyde reacts with piperidine to generate an (E)-imine intermediate.
Catalytic reduction : Iron facilitates hydride transfer, favoring (Z)-configuration due to minimized steric clash between the cinnamyl group and catalyst .
Computational modeling : Transition-state analysis using Gaussian or ORCA software predicts energy barriers for (Z) vs. (E) pathways .
How can researchers ensure reproducibility in synthesizing (Z)-N-Cinnamylpiperidine?
Q. Basic Research Focus
- Detailed protocols : Document catalyst loading (e.g., 5 mol% FeCl), solvent purity, and reaction time .
- Batch consistency : Use high-resolution mass spectrometry (HRMS) to verify molecular integrity across batches .
- Reference standards : Cross-validate spectral data with NIST or PubChem entries .
How should contradictions in spectroscopic data be resolved during characterization?
Q. Advanced Research Focus
- Multi-technique cross-validation : Combine IR, NMR, and X-ray crystallography to resolve ambiguities (e.g., overlapping IR peaks) .
- Dynamic NMR experiments : Variable-temperature -NMR detects conformational changes affecting spectral assignments .
- Collaborative analysis : Share raw data with repositories like ChemSpider for peer validation .
What pharmacological assay designs are appropriate for studying (Z)-N-Cinnamylpiperidine’s bioactivity?
Q. Advanced Research Focus
- Receptor binding assays : Use radiolabeled ligands (e.g., -ligands) to measure affinity for CNS targets like σ-1 receptors .
- Dose-response curves : Calculate IC/EC values with 95% confidence intervals using GraphPad Prism .
- Negative controls : Include piperidine and cinnamaldehyde derivatives to isolate structure-activity relationships .
How can analytical methods be validated for quantifying (Z)-N-Cinnamylpiperidine in complex matrices?
Q. Advanced Research Focus
- Calibration curves : Use LC-MS/MS with deuterated internal standards (e.g., D-piperidine) to minimize matrix effects .
- Limit of detection (LOD) : Determine via signal-to-noise ratios ≥3:1 for trace analysis .
- Inter-laboratory validation : Adopt ICH guidelines for precision, accuracy, and robustness .
What future research directions address gaps in (Z)-N-Cinnamylpiperidine’s applications?
Q. Advanced Research Focus
- Catalyst innovation : Screen earth-abundant metals (e.g., Mn, Co) to improve sustainability .
- In vivo studies : Assess pharmacokinetics using -labeled analogs in rodent models .
- Computational docking : Predict binding modes with neurodegenerative disease targets (e.g., acetylcholinesterase) .
How does the stereochemistry of (Z)-N-Cinnamylpiperidine influence its physicochemical properties?
Q. Advanced Research Focus
- LogP calculations : The (Z)-isomer’s planar structure reduces hydrophobicity compared to (E)-isomers (predicted ΔLogP = 0.3–0.5) .
- Solubility : Polar surface area (PSA) calculations correlate with aqueous solubility trends .
- Thermal stability : Differential scanning calorimetry (DSC) reveals melting point differences between stereoisomers .
What comparative studies differentiate (Z)-N-Cinnamylpiperidine from structurally analogous piperidine derivatives?
Q. Basic Research Focus
- Functional group substitutions : Replace the cinnamyl group with benzyl or cyclohexenyl moieties to assess steric/electronic effects .
- Biological activity : Compare σ-1 receptor binding affinities of N-Cinnamylpiperidine vs. 4-Anilino-1-Boc-piperidine .
- Synthetic scalability : Evaluate cost and yield differences between iron-catalyzed and palladium-mediated routes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
